molecular formula C10H15NO3S B1599083 N-(2-hydroxypropyl)-4-methylbenzenesulfonamide CAS No. 59724-53-7

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide

Cat. No.: B1599083
CAS No.: 59724-53-7
M. Wt: 229.3 g/mol
InChI Key: RQOBKAQJZDLRFJ-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 2-amino-1-propanol.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.

    Procedure: The 4-methylbenzenesulfonyl chloride is added to a solution of 2-amino-1-propanol in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Formation of N-(2-oxopropyl)-4-methylbenzenesulfonamide.

    Reduction: Formation of this compound amine derivatives.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism by which N-(2-hydroxypropyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target molecule. The hydroxypropyl group can enhance the solubility and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
  • N-(2-hydroxypropyl)-benzenesulfonamide
  • N-(2-hydroxypropyl)-4-chlorobenzenesulfonamide

Uniqueness

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is unique due to the presence of both a hydroxypropyl group and a methyl group on the benzene ring. This combination of functional groups provides distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns, which are not observed in its analogs.

Properties

IUPAC Name

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOBKAQJZDLRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389673
Record name N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59724-53-7
Record name N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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